An In-depth Technical Guide to 6-Propoxypyridazin-3-amine: Properties, Synthesis, and Spectroscopic Analysis
An In-depth Technical Guide to 6-Propoxypyridazin-3-amine: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental data for 6-propoxypyridazin-3-amine is limited in publicly available literature. The information presented in this guide is a consolidation of data from structurally analogous compounds, predictive models, and established chemical principles. All predicted data should be verified through experimental analysis.
Core Compound Identification
This technical guide focuses on the physical, chemical, and spectroscopic properties of 6-propoxypyridazin-3-amine.
| Identifier | Value |
| IUPAC Name | 6-propoxypyridazin-3-amine |
| Molecular Formula | C₇H₁₁N₃O |
| Canonical SMILES | CCCOC1=NN=C(C=C1)N |
| CAS Number | 90008-50-7[1] |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 6-propoxypyridazin-3-amine. These values are derived from computational models and data from analogous compounds such as 6-methoxypyridazin-3-amine.
| Property | Predicted Value | Reference Compound Data (6-methoxypyridazin-3-amine) |
| Molecular Weight | 153.18 g/mol | 125.13 g/mol [2] |
| Monoisotopic Mass | 153.09021 Da | 125.05891 Da[2] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Predicted to have moderate solubility in organic solvents and lower, pH-dependent solubility in aqueous solutions.[3] | Data not available |
| pKa (Predicted) | The 3-amino group is expected to be basic. | Data not available |
| XLogP3 (Predicted) | ~1.5 | -0.4[2] |
| Topological Polar Surface Area | 71.9 Ų | 61 Ų[2] |
Spectroscopic Profile (Predicted)
The following sections outline the expected spectroscopic features of 6-propoxypyridazin-3-amine. These predictions are based on the analysis of its functional groups and data from similar structures.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 6-propoxypyridazin-3-amine in a solvent like CDCl₃ would likely exhibit the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.4 | d | 1H | Ar-H |
| ~6.7 - 6.9 | d | 1H | Ar-H |
| ~4.3 - 4.5 | t | 2H | -O-CH₂- |
| ~4.0 - 5.0 | br s | 2H | -NH₂ |
| ~1.7 - 1.9 | sextet | 2H | -CH₂-CH₃ |
| ~0.9 - 1.1 | t | 3H | -CH₃ |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum of 6-propoxypyridazin-3-amine would show signals corresponding to the seven carbon atoms in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~160 - 165 | C-O |
| ~155 - 160 | C-N |
| ~125 - 130 | Ar-CH |
| ~110 - 115 | Ar-CH |
| ~65 - 70 | -O-CH₂- |
| ~20 - 25 | -CH₂-CH₃ |
| ~10 - 15 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of 6-propoxypyridazin-3-amine is expected to show characteristic absorption bands for its primary amine and ether functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H stretch (two bands) | Primary Amine[4] |
| 2960-2850 | C-H stretch | Alkyl |
| 1650-1580 | N-H bend | Primary Amine[4] |
| 1335-1250 | C-N stretch | Aromatic Amine[4] |
| 1250-1020 | C-O stretch | Ether |
| 910-665 | N-H wag | Primary Amine[4] |
Mass Spectrometry
In a mass spectrum, 6-propoxypyridazin-3-amine would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
| m/z | Ion |
| 153.09 | [M]⁺ |
| 154.09 | [M+H]⁺ (in ESI) |
Synthesis and Experimental Protocols
A common synthetic route for analogous 6-alkoxypyridazin-3-amines involves a nucleophilic aromatic substitution reaction. A plausible synthetic workflow for 6-propoxypyridazin-3-amine is outlined below.
Caption: Proposed synthetic workflow for 6-propoxypyridazin-3-amine.
General Experimental Protocol for Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
3-Amino-6-chloropyridazine[5]
-
Sodium metal
-
Anhydrous propanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Propoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (1.2 eq) to anhydrous propanol at 0 °C. Stir until all the sodium has reacted to form sodium propoxide.
-
Nucleophilic Substitution: To the solution of sodium propoxide, add 3-amino-6-chloropyridazine (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the propanol under reduced pressure. Partition the residue between water and ethyl acetate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 6-propoxypyridazin-3-amine.
Potential Applications in Drug Discovery
The pyridazine scaffold is a recognized pharmacophore present in numerous biologically active compounds. Derivatives of 6-propoxypyridazin-3-amine could be explored for a variety of therapeutic applications based on the known activities of related pyridazine compounds.[6]
Caption: Potential therapeutic targets for 6-propoxypyridazin-3-amine derivatives.
The amino group at the 3-position provides a convenient handle for further chemical modifications, allowing for the generation of a library of derivatives for screening against various biological targets.[6]
Safety and Handling
Detailed toxicology data for 6-propoxypyridazin-3-amine is not available. However, based on data for analogous compounds like 6-methoxypyridazin-3-amine and 6-bromopyridazin-3-amine, it should be handled with care.[2][7]
GHS Hazard Statements for Analogous Compounds:
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
References
- 1. 6-phenoxypyridazin-3-amine | CAS#:39539-69-0 | Chemsrc [chemsrc.com]
- 2. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 6-Bromopyridazin-3-amine | C4H4BrN3 | CID 2794779 - PubChem [pubchem.ncbi.nlm.nih.gov]
